1-Hydroxypregnacalciferol is synthesized from vitamin D2 (ergocalciferol) through hydroxylation at the 1-alpha position. While it can be derived from natural sources, its synthetic forms are more commonly used in medical applications due to their enhanced bioavailability and efficacy.
The synthesis of 1-hydroxypregnacalciferol involves several steps, primarily focusing on hydroxylation processes. One notable method includes the tosylation of the appropriate alcohol followed by reduction to yield the desired secosterol compound.
The general synthetic pathway involves:
This method allows for the production of various derivatives by modifying substituents on the steroid backbone, enhancing its therapeutic potential.
The molecular structure of 1-hydroxypregnacalciferol features a steroid backbone with a hydroxyl group at the 1-alpha position. This alteration significantly influences its biological activity compared to other vitamin D analogs.
This structure is essential for its interaction with vitamin D receptors and subsequent biological effects.
1-Hydroxypregnacalciferol participates in various chemical reactions typical of secosteroids:
The reactions often involve:
The mechanism of action for 1-hydroxypregnacalciferol primarily revolves around its ability to bind to vitamin D receptors (VDR) in target tissues such as the intestines, kidneys, and bones. Upon binding, it facilitates:
Research indicates that this compound exhibits a higher affinity for VDR compared to its parent compounds, leading to increased efficacy in regulating calcium homeostasis .
These properties are crucial for formulation development in pharmaceutical applications.
1-Hydroxypregnacalciferol is widely used in clinical settings for:
This compound exemplifies the advancements in synthetic vitamin D analogs that offer improved therapeutic options compared to traditional vitamin D supplements.
The 1970s marked a pivotal era in steroid-vitamin D research, driven by efforts to synthesize analogs of 1α,25-dihydroxycholecalciferol (calcitriol) that retained therapeutic efficacy while mitigating hypercalcemic side effects. This period saw intensive exploration of secosteroid backbone modifications, including side-chain alterations and A-ring hydroxylation patterns. Within this landscape, pregnacalciferol derivatives emerged as a novel structural class characterized by truncated side chains and modified steroidal cores. The synthesis of 1-Hydroxypregnacalciferol—a C21-steroid analog—represented a deliberate departure from classical vitamin D3 scaffolds, aiming to enhance receptor-binding specificity and metabolic stability [1] [4].
Table 1: Key Structural Features of Early Vitamin D Analogs (1970s)
Compound | Core Modification | Side-Chain Length | 1α-Hydroxylation |
---|---|---|---|
Calcitriol | Secosteroid | C8 | Yes |
1α-OH-D2 | Ergosterol-derived | C9 | Yes |
1-Hydroxypregnacalciferol | Pregnane-derived (C21) | C2 | Yes |
The seminal 1975 study "Preparation and Biological Assay of 1α-Hydroxypregnacalciferol" documented the first systematic synthesis and evaluation of this analog [2] [9]. Critical methodological advances included:
Table 2: Molecular Properties of 1-Hydroxypregnacalciferol
Property | Value | Experimental Basis |
---|---|---|
Molecular Formula | C21H32O2 | Elemental analysis [3] [5] |
Molecular Weight | 316.48 g/mol | Mass spectrometry [3] |
Melting Point | 108–110°C | Differential scanning calorimetry [5] |
UV Absorption Max | 265 nm (ε=18,400) | Ethanol solution [2] |
LogP (Octanol-Water) | 3.1 ± 0.2 | Shake-flask method [4] |
Patent activity surrounding vitamin D analogs surged post-1980, with 1-Hydroxypregnacalciferol featuring in derivative claims. Key patents include:
Notably, 67% of patents citing pregnacalciferol analogs focus on assay tracers or prodrugs, contrasting with calcipotriene-dominated patents for psoriasis (1987–present). This reflects the compound’s niche role as a molecular scaffold rather than a direct therapeutic agent [6] [8].
Table 3: Patent Comparison for Vitamin D Derivatives (1975–2020)
Patent/Application | Primary Claim | Innovation Relative to 1-Hydroxypregnacalciferol |
---|---|---|
US4102877A (1978) | 1α-OH-cholecalciferol synthesis | Prior art for biological hydroxylation |
WO2015018757A1 (2015) | C21-vitamin D tracers | Derivatization via C-3/C-1 hydroxyls |
EP0321237B1 (1994) | Calcipotriene formulations | Irrelevant (therapeutic focus) |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1